7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Overview
Description
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, also known as THPQ, is a novel heterocyclic compound used in the synthesis of various chemical compounds. It is a member of the pyrido[1,2-a]quinoxalin family and is a derivative of quinoxaline. THPQ is a versatile building block due to its unique structure, which has been used in the synthesis of various heterocyclic compounds.
Scientific Research Applications
Antiviral Agents
The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have investigated its inhibitory effects against viral enzymes, such as the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . Further studies could explore its efficacy against other viruses.
Medicinal Chemistry
The compound’s unique fused indole ring system provides opportunities for medicinal chemistry. Scientists have synthesized related heteroaryl-fused indoles, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles. These derivatives may exhibit diverse biological activities, warranting investigation for potential drug candidates .
Mechanism of Action
Target of Action
The primary target of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one acts as an inhibitor of the HCV NS5B polymerase . By binding to this enzyme, it prevents the replication of the HCV RNA genome, thereby inhibiting the propagation of the virus .
Biochemical Pathways
The compound’s action primarily affects the HCV RNA replication pathway . By inhibiting the NS5B polymerase, it disrupts the synthesis of new viral RNA strands, which in turn prevents the production of new virus particles .
Result of Action
The inhibition of HCV NS5B polymerase by 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one results in a reduction in the replication of the HCV RNA genome . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
properties
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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